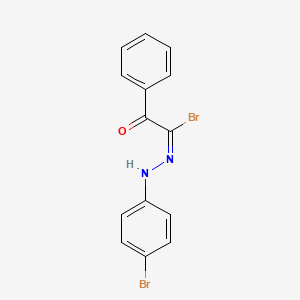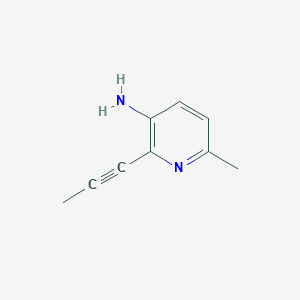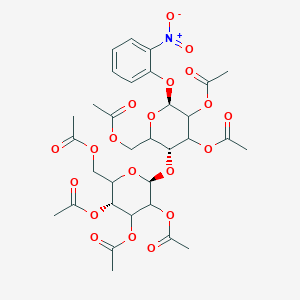
6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate is an organic compound that features a trifluoromethanesulfonate (triflate) group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 6-(tert-butoxy)-3,4-dihydronaphthalen-1-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The triflate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, although these reactions are less frequently applied to this compound.
Major Products
The major products of these reactions depend on the nucleophile used in substitution reactions. For example, reacting with an amine would yield an amine-substituted naphthalene derivative.
Wissenschaftliche Forschungsanwendungen
6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce triflate groups into drug candidates, potentially enhancing their pharmacokinetic properties.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action for 6-(tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate primarily involves its role as a leaving group in substitution reactions. The triflate group is highly electron-withdrawing, stabilizing the transition state and facilitating the departure of the leaving group. This makes the compound highly reactive in nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl chloride
- 6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl bromide
- 6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl iodide
Uniqueness
Compared to its halide counterparts, 6-(tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate is unique due to the triflate group’s superior leaving ability. This makes it more reactive in substitution reactions, allowing for more efficient synthesis of complex molecules.
Eigenschaften
Molekularformel |
C15H17F3O4S |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
[6-[(2-methylpropan-2-yl)oxy]-3,4-dihydronaphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C15H17F3O4S/c1-14(2,3)21-11-7-8-12-10(9-11)5-4-6-13(12)22-23(19,20)15(16,17)18/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
CYFYKZYQDZIUPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C(=CCC2)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13710091.png)

![4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13710109.png)


![8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester](/img/structure/B13710142.png)



